(E)-3-(2-chloro-6-methoxyquinolin-3-yl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
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Overview
Description
(E)-3-(2-chloro-6-methoxyquinolin-3-yl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound that features a quinoline ring, a thiazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chloro-6-methoxyquinolin-3-yl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include 2-chloro-6-methoxyquinoline and 4-(4-ethoxyphenyl)-1,3-thiazole. The key steps may involve:
Formation of the Quinoline Derivative: This can be achieved through chlorination and methoxylation reactions.
Formation of the Thiazole Derivative: This involves the synthesis of the thiazole ring, often through cyclization reactions.
Coupling Reaction: The quinoline and thiazole derivatives are then coupled through a condensation reaction to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chloro-6-methoxyquinolin-3-yl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines.
Scientific Research Applications
(E)-3-(2-chloro-6-methoxyquinolin-3-yl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (E)-3-(2-chloro-6-methoxyquinolin-3-yl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting cellular pathways involved in processes such as cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methoxyquinoline: Shares the quinoline core structure.
4-(4-ethoxyphenyl)-1,3-thiazole: Contains the thiazole ring.
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Uniqueness
(E)-3-(2-chloro-6-methoxyquinolin-3-yl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is unique due to its combination of a quinoline ring, a thiazole ring, and a nitrile group. This structural complexity provides it with distinct chemical and biological properties compared to simpler analogs.
Properties
IUPAC Name |
(E)-3-(2-chloro-6-methoxyquinolin-3-yl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O2S/c1-3-30-19-6-4-15(5-7-19)22-14-31-24(28-22)18(13-26)11-17-10-16-12-20(29-2)8-9-21(16)27-23(17)25/h4-12,14H,3H2,1-2H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZRZBVPNVEYNI-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(N=C4C=CC(=CC4=C3)OC)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=C(N=C4C=CC(=CC4=C3)OC)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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